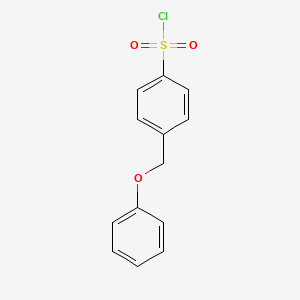

4-(Phenoxymethyl)benzenesulfonyl chloride

Description

4-(Phenoxymethyl)benzenesulfonyl chloride (CAS: 1623-92-3) is a sulfonyl chloride derivative characterized by a phenoxymethyl group (-CH2-O-C6H5) attached to the para position of the benzene ring. Its molecular formula is C13H11ClO3S, with a molecular weight of 282.74 g/mol. This compound is a reactive intermediate widely used in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and other functionalized aromatic systems . The phenoxymethyl group introduces steric and electronic effects that influence its reactivity and applications in pharmaceuticals and materials science.

Propriétés

IUPAC Name |

4-(phenoxymethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c14-18(15,16)13-8-6-11(7-9-13)10-17-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLWVYCIZYWFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656428 | |

| Record name | 4-(Phenoxymethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002727-89-0 | |

| Record name | 4-(Phenoxymethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002727-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenoxymethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

4-(Phenoxymethyl)benzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-(phenoxymethyl)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

4-(Phenoxymethyl)benzenesulfonic acid+SOCl2→4-(Phenoxymethyl)benzenesulfonyl chloride+SO2+HCl

In industrial settings, the production of 4-(Phenoxymethyl)benzenesulfonyl chloride may involve the use of more efficient and scalable methods, such as the reaction of 4-(phenoxymethyl)benzenesulfonic acid with phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) under controlled conditions .

Analyse Des Réactions Chimiques

4-(Phenoxymethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of 4-(Phenoxymethyl)benzenesulfonyl chloride can yield sulfonic acid derivatives under appropriate conditions.

Common reagents used in these reactions include amines, reducing agents like LiAlH4, and oxidizing agents such as hydrogen peroxide (H2O2). The major products formed from these reactions are sulfonamides, sulfonyl hydrides, and sulfonic acids .

Applications De Recherche Scientifique

4-(Phenoxymethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can enhance their stability and activity.

Medicine: Sulfonamide derivatives of 4-(Phenoxymethyl)benzenesulfonyl chloride have shown potential as antibacterial and antifungal agents.

Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-(Phenoxymethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable sulfonamide linkages. These linkages can alter the structure and function of the target molecules, thereby exerting the desired effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The reactivity, synthesis, and applications of 4-(phenoxymethyl)benzenesulfonyl chloride can be contextualized by comparing it to structurally related benzenesulfonyl chloride derivatives. Key compounds include:

Table 1: Comparative Analysis of Benzenesulfonyl Chloride Derivatives

Key Findings from Comparative Analysis

Reactivity Trends: Electron-withdrawing substituents (e.g., -CF3, -F) enhance electrophilicity at the sulfur center, accelerating nucleophilic substitution reactions. For example, 4-(trifluoromethyl)benzenesulfonyl chloride reacts rapidly with amines to form sulfonamides at 200°C in 72–81% yields . Bulky groups (e.g., -C(CH3)3, phenoxymethyl) reduce reactivity due to steric hindrance, requiring optimized conditions for efficient coupling .

Synthetic Methodologies: Chlorosulfonation: Used for 4-methyl and 4-ethyl derivatives via reaction of methyl/ethylbenzene with chlorosulfonic acid . Thionyl Chloride Conversion: Sodium sulfonate salts (e.g., sodium 4-(2-methyl-2-propenoxy)benzenesulfonate) are treated with thionyl chloride to yield sulfonyl chlorides in ~80% yields . Specialized Routes: 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride requires heterocyclic coupling steps, reflecting its complexity .

Physical Properties: 4-Fluoro and 4-methyl derivatives are typically crystalline solids, while 4-(phenoxymethyl) and 4-(trifluoromethyl) analogs are often liquids or low-melting solids . Hydrolytic stability varies: 4-(2-methyl-3-trichlorosilylpropoxy)benzenesulfonyl chloride is highly hydrolyzable, necessitating anhydrous handling .

Applications: Pharmaceuticals: 4-Fluoro and 4-(phenoxymethyl) derivatives are building blocks for kinase inhibitors and anticancer agents . Materials Science: 4-Ethyl and 4-tert-butyl variants are employed in polymer modification due to their thermal stability . Biochemistry: 4-(Dialkylamino)benzenesulfonyl chlorides are used to synthesize fluorescent probes for studying charge-transfer interactions .

Research and Industrial Relevance

The structural diversity of benzenesulfonyl chlorides enables tailored applications. For instance:

- 4-(Phenoxymethyl)benzenesulfonyl chloride’s unique balance of reactivity and steric bulk makes it valuable in synthesizing protease inhibitors .

- 4-(Trifluoromethyl)benzenesulfonyl chloride is critical in agrochemicals, leveraging its electron-deficient sulfur for potent herbicide activity .

Activité Biologique

4-(Phenoxymethyl)benzenesulfonyl chloride is a sulfonyl chloride derivative known for its diverse applications in organic synthesis, medicinal chemistry, and biological research. This compound exhibits significant reactivity due to the presence of the sulfonyl chloride functional group, which allows it to interact with various nucleophiles, leading to the formation of sulfonamide derivatives. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The mechanism of action of 4-(Phenoxymethyl)benzenesulfonyl chloride primarily involves its electrophilic nature. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions that result in the formation of covalent bonds with biomolecules. This reactivity can lead to:

- Formation of Sulfonamides : When reacted with amines, sulfonamide derivatives are formed, which are crucial for various biological activities.

- Modification of Biomolecules : The introduction of sulfonyl groups can enhance the stability and activity of proteins and peptides.

Biological Activity and Applications

4-(Phenoxymethyl)benzenesulfonyl chloride has shown potential in several areas:

- Medicinal Chemistry : Sulfonamide derivatives synthesized from this compound have demonstrated antibacterial and antifungal properties. These derivatives are being explored as potential therapeutic agents against various pathogens.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer progression. Structure-activity relationship studies have indicated that modifications to the sulfonamide moiety can enhance inhibitory potency .

- Phytotoxicity : Research has indicated that related compounds can exhibit herbicidal activity by acting as plant hormone inhibitors. This suggests potential applications in agriculture for controlling weed growth .

Case Studies

- Antibacterial Activity : A study evaluating a series of sulfonamide derivatives derived from 4-(Phenoxymethyl)benzenesulfonyl chloride found that several compounds exhibited significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship revealed that modifications at the phenoxy position could enhance efficacy .

- Inhibition of IDO : A novel class of phenyl benzenesulfonylhydrazides, derived from similar sulfonyl chlorides, was identified as potent inhibitors of IDO. One compound exhibited an IC50 value of 61 nM in enzymatic assays, showcasing the potential for developing new anti-cancer agents based on the sulfonamide structure .

- Herbicidal Evaluation : Compounds synthesized from phenoxyacetyl chlorides demonstrated high levels of phytotoxicity against model plants such as barnyard grass and rape. The inhibitory effects were attributed to the compounds' ability to interfere with plant hormone signaling pathways .

Table 1: Biological Activities of Sulfonamide Derivatives

| Compound Name | Activity Type | IC50 Value (nM) | Target |

|---|---|---|---|

| 4-(Phenoxymethyl)benzenesulfonamide | Antibacterial | 150 | Gram-positive bacteria |

| Phenyl benzenesulfonylhydrazide | IDO Inhibition | 61 | Indoleamine 2,3-dioxygenase |

| Herbicide A | Herbicidal Activity | - | Barnyard grass |

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Substitution at phenoxy position | Increased antibacterial potency |

| Variation in alkyl chain length | Altered enzyme inhibition efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.